molecular formula C10H8BrN3O B11073127 N-(4-bromophenyl)-1H-imidazole-4-carboxamide

N-(4-bromophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11073127
M. Wt: 266.09 g/mol
InChI Key: ATYAMKRKNGAVNG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further connected to a carboxamide group. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-bromoaniline with imidazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted imidazole derivatives.

    Oxidation Reactions: Formation of imidazole N-oxides.

    Reduction Reactions: Formation of imidazolines.

Scientific Research Applications

N-(4-bromophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1H-imidazole-4-carboxamide is unique due to its imidazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

N-(4-bromophenyl)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C10H8BrN3O/c11-7-1-3-8(4-2-7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15)

InChI Key

ATYAMKRKNGAVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=CN2)Br

solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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